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Compound of Interest

Compound Name: Fmoc-Asp-NH2

Cat. No.: B557531 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-2-((((9H-fluoren-9-

yl)methoxy)carbonyl)amino)-4-amino-4-oxobutanoic acid (Fmoc-Asp-NH2), a critical building

block in modern bioconjugation and peptide chemistry. The document details its

physicochemical properties, applications in antibody-drug conjugates (ADCs), and relevant

experimental considerations.

Core Data Summary
The fundamental properties of Fmoc-Asp-NH2 are summarized in the table below, providing a

quick reference for laboratory use.
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Property Value Citations

CAS Number 200335-40-6 [1][2]

Molecular Weight 354.36 g/mol

Molecular Formula C₁₉H₁₈N₂O₅

Synonyms Fmoc-L-isoasparagine

Appearance White crystalline powder [3]

Storage Temperature 2-8°C [1]

Purity ≥98.0%

Application
Cleavable ADC linker, Peptide

synthesis
[3]

Application in Antibody-Drug Conjugates
Fmoc-Asp-NH2 serves as a precursor to cleavable linkers used in the synthesis of antibody-

drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity

of a monoclonal antibody with the potency of a cytotoxic agent, connected by a chemical linker.

The linker's properties are critical to the ADC's stability in circulation and the efficient release of

the payload at the target site.

The aspartamide moiety within the linker is designed to be susceptible to cleavage by

enzymes, such as cathepsins, which are often overexpressed in the lysosomal compartments

of tumor cells. This targeted release mechanism minimizes off-target toxicity and enhances the

therapeutic window of the cytotoxic payload.

Logical Workflow of ADC Action
The following diagram illustrates the general mechanism of action for an ADC utilizing a

cleavable linker derived from a building block like Fmoc-Asp-NH2.
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Click to download full resolution via product page

Caption: General workflow of an antibody-drug conjugate (ADC) from circulation to cell death.

Experimental Protocols
Representative Synthesis of Fmoc-Asp-NH2
While a specific, detailed protocol for the synthesis of Fmoc-Asp-NH2 is not readily available in

the searched literature, a representative procedure can be extrapolated from standard peptide

chemistry techniques. This would typically involve the selective protection and activation of the

appropriate carboxylic acid of an Fmoc-protected aspartic acid derivative, followed by

amidation. A plausible, though not directly cited, approach would be:

Starting Material: Fmoc-Asp(OtBu)-OH (commercially available).

Activation: The free α-carboxylic acid is activated using a standard coupling reagent such as

N,N'-dicyclohexylcarbodiimide (DCC) or HATU in the presence of an activating agent like N-

hydroxysuccinimide (NHS) in an appropriate aprotic solvent (e.g., DMF or DCM).

Amidation: The activated ester is then reacted with ammonia (e.g., from a solution of

ammonia in dioxane or by bubbling ammonia gas through the reaction mixture) to form the

primary amide at the α-position.

Deprotection: The tert-butyl (tBu) protecting group on the side chain is removed using a

strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to

prevent side reactions.

Purification: The final product is purified by crystallization or chromatography to yield Fmoc-
Asp-NH2.

General Protocol for Antibody-Drug Conjugation
The following is a generalized protocol for the conjugation of a drug-linker moiety to an

antibody, a process in which a derivative of Fmoc-Asp-NH2 would be a component of the

"Drug-Linker" complex. This protocol assumes the drug-linker has a maleimide group for

reaction with antibody thiols.
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Antibody Reduction:

The interchain disulfide bonds of a monoclonal antibody (in a suitable buffer like PBS) are

partially reduced to generate free thiol groups.

A reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) is

added to the antibody solution.[4][5]

The reaction is typically incubated at 37°C for 1-2 hours.[4][5]

The reduced antibody is then purified using a desalting column (e.g., G25) to remove the

excess reducing agent.[4]

Conjugation:

The "Drug-Linker" compound, containing a maleimide group, is dissolved in a co-solvent

like DMSO.

The Drug-Linker solution is added to the purified, reduced antibody solution. A typical

molar excess of the drug-linker is used to achieve the desired drug-to-antibody ratio

(DAR).[4]

The conjugation reaction is allowed to proceed, often at room temperature or 4°C for 1-4

hours, to form a stable thioether bond.[6]

Quenching and Purification:

The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-

acetylcysteine or cysteine, to cap any unreacted maleimide groups.[4]

The resulting ADC is purified from unconjugated drug-linker and other reaction

components using techniques like size-exclusion chromatography (SEC) or tangential flow

filtration (TFF).[6]

Characterization:

The purified ADC is characterized to determine the DAR, concentration, aggregation level,

and binding affinity to its target antigen.
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Experimental Workflow for ADC Synthesis
The following diagram outlines the key steps in the synthesis of an antibody-drug conjugate

using a pre-fabricated drug-linker complex.
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Caption: Key stages in the synthesis of an antibody-drug conjugate (ADC).

Key Technical Consideration: Aspartimide
Formation
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A critical side reaction associated with aspartic acid residues in Fmoc-based solid-phase

peptide synthesis (SPPS) is the formation of aspartimide. This intramolecular cyclization occurs

when the backbone amide nitrogen attacks the side-chain carbonyl of the aspartate residue,

particularly under the basic conditions used for Fmoc deprotection (e.g., with piperidine).

Aspartimide formation can lead to several undesired byproducts, including α- and β-aspartyl

peptides and racemization at the α-carbon. This side reaction is highly sequence-dependent

and is more prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences. When using Fmoc-Asp-
NH2 or its derivatives in peptide synthesis, careful selection of reaction conditions, such as

using weaker bases for Fmoc removal or specialized protecting groups on the aspartate side

chain, may be necessary to minimize this side reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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